
6-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide
Overview
Description
6-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a chlorobenzenesulfonyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Sulfonylation: The chlorobenzenesulfonyl group is added through a sulfonylation reaction, typically using chlorobenzenesulfonyl chloride in the presence of a base like pyridine.
Ethoxylation: The ethoxyphenyl group is introduced via an etherification reaction, using ethyl iodide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or sulfides, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield ethoxybenzoic acid, while reduction of the sulfonyl group can produce a sulfide derivative.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and carboxamide groups can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: This compound contains a trifluoromethyl group instead of the chlorobenzenesulfonyl group and is used in agrochemicals and pharmaceuticals
Fluazifop-butyl: An agrochemical that also features a pyridine ring and is used as a herbicide.
Uniqueness
6-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
6-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyridine ring : A heterocyclic aromatic ring that contributes to the compound's stability and reactivity.
- Chlorobenzenesulfonyl group : Enhances antibacterial activity and provides a site for further chemical modifications.
- Ethoxyphenyl group : Potentially increases lipophilicity, affecting the compound's pharmacokinetics.
The molecular formula is with a molecular weight of approximately 402.85 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymatic inhibition : The sulfonamide moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity.
- Protein binding : The ethoxyphenyl group may enhance binding affinity to specific proteins, influencing cellular pathways .
Antibacterial Properties
Research indicates that compounds with sulfonamide groups, like this compound, exhibit potent antibacterial activity against various bacterial strains. This is due to their ability to inhibit bacterial growth by targeting essential enzymes involved in folate synthesis .
Table 1: Antibacterial Activity Against Common Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 8 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
Recent studies have explored the anticancer potential of similar sulfonamide derivatives. The compound may exhibit antiproliferative effects against cancer cell lines by inducing apoptosis and modulating signaling pathways involved in cell survival.
Case Study: Antiproliferative Effects on Cancer Cell Lines
In vitro studies have shown that this compound demonstrates significant antiproliferative effects on breast cancer cell lines (e.g., MCF7) at micromolar concentrations. The mechanism appears to involve:
- Inhibition of cyclin D1 expression : Leading to cell cycle arrest.
- Induction of cleaved PARP accumulation : A marker for apoptosis .
Research Findings
A comprehensive evaluation of the biological activity has been conducted through various assays:
- MTT Assay : Used to assess cell viability in cancer cells treated with the compound.
- Western Blot Analysis : To investigate the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Table 2: Summary of Biological Assays
Assay Type | Result |
---|---|
MTT Assay (MCF7 Cells) | IC50 = 5 µM |
Western Blot | Decreased cyclin D1 and Bcl-2 levels |
Apoptosis Detection | Increased cleaved PARP levels |
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfonyl-N-(2-ethoxyphenyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-2-27-18-6-4-3-5-17(18)23-20(24)14-7-12-19(22-13-14)28(25,26)16-10-8-15(21)9-11-16/h3-13H,2H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAQJJATPJNXLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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